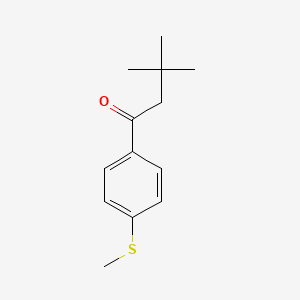

3,3-Dimethyl-4'-thiomethylbutyrophenone

Description

3,3-Dimethyl-4'-thiomethylbutyrophenone is a ketone derivative featuring a thiomethyl (-SCH₃) substituent at the 4'-position of the aromatic ring and two methyl groups at the 3-position of the butyrophenone backbone. The thiomethyl group may enhance lipophilicity and influence metabolic stability, while the dimethyl substitution at the β-position of the ketone could modulate steric and electronic effects.

Properties

IUPAC Name |

3,3-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZICHTKGCMCCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642384 | |

| Record name | 3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440121-15-3 | |

| Record name | 3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4’-thiomethylbutyrophenone typically involves the reaction of 3,3-dimethylbutyryl chloride with 4-thiomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 3,3-Dimethyl-4’-thiomethylbutyrophenone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Types of Reactions:

Oxidation: 3,3-Dimethyl-4’-thiomethylbutyrophenone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group, where nucleophiles such as halides or amines replace the sulfur atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3,3-Dimethyl-4’-thiomethylbutyrophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4’-thiomethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may also interact with cellular pathways, influencing processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 3,3-Dimethyl-4'-thiomethylbutyrophenone are absent, comparisons can be inferred from structurally related compounds in the evidence:

Structural Analogues with Thioether/Thiomethyl Groups

Thiomethyl-Containing Nucleoside Analogues (): The compound in contains a thioether group (2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidine), which shares similarities with the thiomethyl group in the target compound. Such groups are known to influence: Lipophilicity: Thioether groups increase membrane permeability compared to oxygenated analogues . Metabolic Stability: Thiomethyl groups resist oxidative degradation better than hydroxyl or methoxy substituents.

Benzo[1,2-b:4,5-b']dithiophene Derivatives (): Table 2.2 in compares synthesis routes for fused thiophene systems. While this compound lacks a fused thiophene, its thiomethyl group may exhibit similar reactivity (e.g., susceptibility to oxidation or nucleophilic substitution) .

Data Tables

Table 1: Comparison of Key Substituent Effects

Table 2: Transport Mechanisms of Thioether-Containing Compounds

Biological Activity

3,3-Dimethyl-4'-thiomethylbutyrophenone (CAS No. 440121-15-3) is an organic compound belonging to the ketone family, characterized by its unique molecular structure that includes a thiomethyl group attached to a butyrophenone framework. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H20OS

- Molecular Weight : 222.35 g/mol

- Structure : The presence of both the 3,3-dimethyl and 4'-thiomethyl groups enhances the compound's lipophilicity and reactivity, making it a versatile candidate for synthetic applications and biological investigations.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiomethyl group can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites may influence cellular pathways, including:

- Cell Signaling : Modulating signal transduction pathways that affect cellular responses.

- Gene Expression : Interacting with transcription factors that regulate gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting significant antibacterial potency comparable to conventional antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate:

- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast cancer (MCF-7) cells.

- Induction of Apoptosis : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis rates, indicating the compound's potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation:

- Cytokine Inhibition : It demonstrated inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, with efficacy surpassing that of standard anti-inflammatory drugs like dexamethasone .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against multiple strains of bacteria. The results indicated that the compound produced inhibition zones ranging from 19 mm to 30 mm across different bacterial species, showcasing its broad-spectrum antibacterial capabilities.

Case Study 2: Anticancer Activity in Breast Cancer Cells

A study focusing on MCF-7 breast cancer cells treated with varying concentrations of this compound revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 225 µM, indicating effective growth inhibition and potential for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,3-Dimethylbutyrophenone | Lacks thiomethyl group | Limited antimicrobial properties |

| 4'-Methylthiobutyrophenone | Contains methyl group instead of thiomethyl | Moderate antibacterial activity |

| This compound | Unique combination enhancing reactivity | Significant antimicrobial & anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.